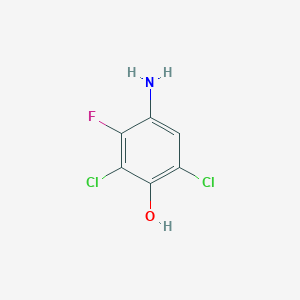

4-Amino-2,6-dichloro-3-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dichloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYUNQLKRCASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558759 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118159-53-8 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Their unique chemical properties, imparted by the presence of halogen and amino functional groups on a phenol backbone, make them versatile building blocks in organic synthesis. This guide focuses on the synthesis, properties, and safety considerations of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, providing valuable insights for laboratory and industrial applications.

Physicochemical Properties

A summary of the key quantitative data for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol is presented in Table 1 for easy comparison.

| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |

| CAS Number | 5930-28-9[3][4][5][6][7] | 399-95-1[8] |

| Molecular Formula | C₆H₅Cl₂NO[3][6] | C₆H₆FNO[8] |

| Molecular Weight | 178.01 g/mol [3][6] | 127.12 g/mol [8] |

| Appearance | White to gray to brown powder or crystal[4] | Brown crystal[8] |

| Melting Point | 167-170 °C[7][9] | 218 °C (dec.)[8] |

| Boiling Point | Not readily available | 79 °C at 15 mmHg[8] |

| Purity | >98.0% (T)[4] | Not specified |

| EINECS Number | 227-671-4[2][3] | 402-230-0[8] |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are outlined below. These protocols are based on established chemical literature and patents.

Synthesis of 4-Amino-2,6-dichlorophenol

Two primary methods for the synthesis of 4-Amino-2,6-dichlorophenol involve the reduction of 2,6-dichloro-4-nitrophenol.

Method 1: Catalytic Reduction with Hydrazine [10]

-

Nitration of 2,6-dichlorophenol:

-

To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.

-

Initiate stirring and add 1 mL of nitrification catalyst X-C1.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

-

Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, heat the mixture at 35 °C for 2 hours.

-

Cool to room temperature, filter, and dry the resulting cake to obtain 2,6-dichloro-4-nitrophenol.

-

-

Reduction to 4-Amino-2,6-dichlorophenol:

-

In a 250 mL four-sided bottle, add 100 mL of alcohol.

-

Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reduction catalyst H-C2.

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration and wash the filter cake with hot alcohol. The filter cake containing the catalyst can be reused.

-

The filtrate and washing solution are combined, and the alcohol is removed by distillation.

-

Cool the remaining solution to room temperature, filter, and dry to yield 4-amino-2,6-dichlorophenol.

-

Method 2: Catalytic Hydrogenation [10][11]

-

Hydrogenation of 2,6-dichloro-4-nitrophenol:

-

A solution of 2,6-dichloro-4-nitrophenol in a suitable solvent (e.g., toluene or a mixture of chlorobenzene and methanol) is subjected to catalytic hydrogenation.[10][11]

-

The reaction is carried out in the presence of a platinum-on-carbon catalyst.[11]

-

Replace the atmosphere with H₂ gas three times and then charge with hydrogen to 1.0 MPa.[10]

-

Maintain the reaction at 90 °C for 6 hours.[10]

-

After the reaction, filter the catalyst to obtain the hydrogenation reaction solution.

-

Recover the solvent (e.g., toluene) by distillation.[10]

-

Cool the concentrated solution to room temperature to allow for crystallization.

-

Filter and dry the crystals to obtain 4-amino-2,6-dichlorophenol.[10]

-

Synthesis of 4-Amino-3-fluorophenol

A common route for the synthesis of 4-Amino-3-fluorophenol involves the reduction of 3-fluoro-4-nitrophenol.[12] An alternative pathway starts from p-nitrophenol.[12][13]

Method 1: Reduction of 3-fluoro-4-nitrophenol [12]

-

To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 mL) and tetrahydrofuran (125 mL), add 10% palladium on carbon (6.0 g).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

-

Filter the reaction mixture to remove the palladium on carbon catalyst and wash the catalyst with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid.

Method 2: From p-Nitrophenol [12][13]

-

Start with p-nitrophenol as the raw material.

-

Perform catalytic hydrogenation.

-

Carry out a sulfonation reaction.

-

Introduce fluorine at the 3-position via a fluorine substitution reaction.

-

Perform a desulfonation reaction.

-

Extract the final product, 4-amino-3-fluorophenol.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflows described in the experimental protocols.

Caption: Synthesis pathways for 4-Amino-2,6-dichlorophenol.

Caption: Synthesis pathways for 4-Amino-3-fluorophenol.

Applications and Research Interest

-

4-Amino-2,6-dichlorophenol is a versatile intermediate with applications in various fields:

-

Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]

-

Dyes and Pigments: This compound is used in the production of azo dyes for textiles and inks.[1]

-

Agrochemicals: It is an important intermediate in the production of high-efficiency pesticides.[10]

-

Analytical Chemistry: It can be employed as a reagent for the detection of certain metal ions.[1]

-

Biomedical Research: Studies have investigated its role in methemoglobin formation.[9]

-

-

4-Amino-3-fluorophenol is a key intermediate in the synthesis of:

-

Regorafenib: This compound is crucial for the preparation of the oral multi-kinase inhibitor Regorafenib, which is used in cancer therapy.[14]

-

Other Bioactive Molecules: The introduction of a fluorine atom can increase the lipophilicity and membrane permeability of molecules, making it a valuable component for drug design.[13] It is also an intermediate for fluorinated insecticides, herbicides, and antibacterials.[13]

-

Safety and Handling

Both 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are hazardous chemicals and require appropriate safety precautions.

General Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[8][15][16]

-

Avoid the formation of dust and aerosols.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[2][7][9][15]

Hazard Identification for 4-Amino-2,6-dichlorophenol:

-

GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2), and Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation.[3][15][17]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][17]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[15][16][17]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation develops.[15][16][17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15][16][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][16][17]

Researchers should always consult the most current Safety Data Sheet (SDS) for detailed and comprehensive safety information before handling these compounds.[8][15][16][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 12. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 13. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 14. tdcommons.org [tdcommons.org]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. echemi.com [echemi.com]

A Comparative Technical Guide to 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of two closely related halogenated aminophenols: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. Due to the limited availability of public information on 4-Amino-2,6-dichloro-3-fluorophenol, this guide focuses on these two structural analogues to provide a valuable comparative resource. This information can aid researchers in predicting the properties and reactivity of related novel compounds. Both compounds are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] 4-Amino-3-fluorophenol, for instance, is a key intermediate in the synthesis of the multi-kinase inhibitor drug, Regorafenib.[2][3][4]

Core Chemical Properties

A summary of the key chemical and physical properties of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol is presented below.

| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |

| IUPAC Name | 4-amino-2,6-dichlorophenol[2] | 4-amino-3-fluorophenol[5] |

| CAS Number | 5930-28-9[2] | 399-95-1[5] |

| Molecular Formula | C₆H₅Cl₂NO[6] | C₆H₆FNO[7] |

| Molecular Weight | 178.016 g/mol [6] | 127.12 g/mol [7] |

| Appearance | Beige or slightly brown to pale reddish powder.[8] | Cream to brown powder.[9] |

| Melting Point | 167-170 °C[10] | 134.0-144.0 °C[9] |

| Boiling Point | 303.6±42.0 °C (Predicted)[4] | Not available |

| Solubility | Sparingly soluble in water.[8] Soluble in methanol.[4] | Soluble in methanol.[11] |

| InChI Key | KGEXISHTCZHGFT-UHFFFAOYSA-N[2] | MNPLTKHJEAFOCA-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)N[2] | C1=CC(=C(C=C1O)F)N[5] |

Spectroscopic Data

| Spectrum | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |

| ¹H NMR | (DMSO-d6, 400 MHz) δ: 8.80 (s, 1H, OH), 6.58 (s, 2H, ArH), 5.01 (s, 2H, NH₂)[12] | (DMSO-d6) δ: 8.78 (s, 1H), 6.59 (dd, J=8.4, 10.4 Hz, 1H), 6.43 (m, 1H), 6.34 (m, 1H), 4.38 (m, 2H)[7] |

| ¹³C NMR | Data available, specific shifts not detailed in the provided search results. | Data available, specific shifts not detailed in the provided search results. |

| IR | KBr disc, significant peaks available in public databases. | Not available in the provided search results. |

| Mass Spec | Electron ionization data available in public databases. | Not available in the provided search results. |

Experimental Protocols

Synthesis of 4-Amino-2,6-dichlorophenol

Several methods for the synthesis of 4-Amino-2,6-dichlorophenol have been reported. One common approach involves the nitration of 2,6-dichlorophenol followed by reduction.[9]

Method 1: Nitration and Reduction of 2,6-dichlorophenol [9]

-

Step 1: Synthesis of 2,6-dichloro-4-nitrophenol

-

To a 250 mL four-port flask, add 100 mL of carbon tetrachloride and start stirring.

-

Add 1 mL of nitrification catalyst X-C1.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

-

Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.

-

After the addition is complete, continue heating at 35 °C for 2 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Dry the resulting solid to obtain 39.5 g of light yellow 2,6-dichloro-4-nitrophenol (melting point 124-126 °C).

-

-

Step 2: Synthesis of 4-Amino-2,6-dichlorophenol

-

To a 250 mL four-sided bottle, add 100 mL of alcohol and start stirring.

-

Add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reducing catalyst H-C2.

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Add 14.3 g (0.23 mol) of 80% hydrazine hydrate dropwise.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration and wash the filter cake with hot alcohol. The filter cake containing the catalyst can be reused.

-

Combine the filtrate and washing solution, and remove the alcohol by distillation.

-

Cool the residue to room temperature, filter, and dry to obtain 25.8 g of grayish-white 4-amino-2,6-dichlorophenol (melting point 167-170 °C).

-

Synthesis of 4-Amino-3-fluorophenol

A common route for the synthesis of 4-Amino-3-fluorophenol is the reduction of 3-fluoro-4-nitrophenol.[7]

Method 1: Reduction of 3-Fluoro-4-nitrophenol [7]

-

In a suitable reaction vessel, dissolve 20 g of 3-fluoro-4-nitrophenol in a mixture of 200 mL of ethanol and 125 mL of tetrahydrofuran.

-

Add 6.0 g of 10% palladium on activated carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

-

After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.

-

Wash the catalyst with ethanol.

-

Combine the filtrate and the washings and concentrate under reduced pressure to yield 16.1 g (100% yield) of 4-Amino-3-fluorophenol as a pale yellow solid.

Visualizations

Caption: Comparative synthesis workflows for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol.

Caption: Role of the subject compounds as key intermediates in chemical synthesis.

Biological Activity and Signaling Pathways

While specific signaling pathways for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are not extensively documented in publicly available literature, the broader class of aminophenol derivatives has been studied for various biological activities.

Derivatives of 4-aminophenol have been investigated for their antiproliferative effects.[1] The mechanism of action for some of these compounds is thought to be independent of retinoic acid receptors and may involve the generation of reactive oxygen species (ROS).[1] Furthermore, metabolites of acetaminophen, which has a p-aminophenol core structure, have been shown to inhibit microglial activation, suggesting a role in neuroinflammation.

The halogenation of aminophenols can significantly influence their biological activity. Halogen atoms can alter the lipophilicity, membrane permeability, and metabolic stability of the parent compound.[13] This can, in turn, affect how the molecule interacts with biological targets.

Given that 4-Amino-3-fluorophenol is a crucial intermediate for the synthesis of Regorafenib, its biological significance is primarily linked to its role in the production of this potent anti-cancer drug.[2] Regorafenib itself is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.

Conclusion

4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are valuable chemical intermediates with distinct properties conferred by their halogen substituents. While detailed biological studies on these specific molecules are limited, their roles in the synthesis of bioactive compounds highlight their importance in drug discovery and development. This guide provides a foundational understanding of their chemical characteristics and synthesis, offering a valuable resource for researchers working with halogenated aromatic compounds. Further investigation into the direct biological effects and potential signaling pathway interactions of these molecules could unveil new therapeutic opportunities.

References

- 1. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 1H NMR [m.chemicalbook.com]

- 7. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 11. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]

- 12. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Substituted Aminophenols

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed analysis of the molecular structure and properties of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol . No definitive data was found for "4-Amino-2,6-dichloro-3-fluorophenol" in the public domain at the time of this writing, suggesting it may be a novel or less-documented compound. The information presented herein is based on available scientific literature for structurally related molecules.

Introduction

Substituted aminophenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Their chemical reactivity is governed by the interplay of the amino, hydroxyl, and substituted halogen functional groups on the aromatic ring. This guide delves into the molecular characteristics of two key substituted aminophenols: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, providing a comparative analysis of their structural and chemical properties.

Molecular Structure and Chemical Properties

The fundamental structure of these compounds consists of a phenol ring substituted with an amino group and halogen atoms. The specific placement and nature of these substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

4-Amino-2,6-dichlorophenol

This compound features a phenol ring with an amino group at the 4-position and two chlorine atoms at the 2- and 6-positions.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [2][3] |

| Molecular Weight | 178.01 g/mol | [2] |

| CAS Number | 5930-28-9 | [2][3] |

| IUPAC Name | 4-amino-2,6-dichlorophenol | [2] |

| Synonyms | 2,6-Dichloro-4-aminophenol, 3,5-Dichloro-4-hydroxyaniline | [2][3] |

| Appearance | Beige or slightly brown to pale reddish powder | [4] |

| Melting Point | 167-170 °C | [4][5] |

| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [4] |

| Acidity (pKa) | 7.29 ± 0.23 (Predicted) | [4] |

| Solubility | Insoluble in cold water; slightly soluble in hot water and alcohol; soluble in ether, benzene, and toluene. | [4] |

The planar molecule crystallizes in a structure where intermolecular O—H⋯N and N—H⋯O hydrogen bonds form infinite chains, creating sheets.[6]

4-Amino-3-fluorophenol

This molecule is characterized by an amino group at the 4-position and a fluorine atom at the 3-position of the phenol ring.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₆FNO | [7] |

| CAS Number | 399-95-1 | [8] |

| Appearance | Brown crystal | [9] |

| Melting Point | 218 °C (decomposes) | [9] |

| Boiling Point | 79 °C at 15 mmHg | [9] |

The presence of the fluoro substituent significantly increases the lipophilicity of the molecule, which can enhance its membrane permeability, a desirable characteristic for active pharmaceutical ingredients.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of these compounds.

4-Amino-2,6-dichlorophenol

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra are available for this compound, providing detailed information about its atomic connectivity and functional groups.[3][10][11][12]

Experimental Protocols

The synthesis of these compounds is of significant interest for their application as intermediates.

Synthesis of 4-Amino-2,6-dichlorophenol

A common synthetic route involves the nitration of 2,6-dichlorophenol followed by a catalytic reduction of the resulting 2,6-dichloro-4-nitrophenol.[13]

Workflow for the Synthesis of 4-Amino-2,6-dichlorophenol:

Caption: Synthetic pathway for 4-Amino-2,6-dichlorophenol.

Detailed Protocol:

-

Nitration: Dissolve 2,6-dichlorophenol in tetrachloromethane with a nitrification catalyst. Slowly add 68% nitric acid while maintaining the temperature at approximately 35°C. After the addition, continue heating for 2 hours. Cool to room temperature and filter to obtain 2,6-dichloro-4-nitrophenol.[13]

-

Reduction: To a solution of 2,6-dichloro-4-nitrophenol in ethanol, add a reduction catalyst. Heat the mixture to 75°C and then add 80% hydrazine hydrate. Reflux the reaction for 3 hours. After filtration and removal of ethanol, the product, 4-amino-2,6-dichlorophenol, is obtained upon cooling and filtration.[13]

Synthesis of 4-Amino-3-fluorophenol

An improved, commercially viable process for the synthesis of 4-amino-3-fluorophenol, an intermediate for the drug Regorafenib, has been developed.[14] A general synthetic strategy involves taking 4-nitrophenol as a starting material.[7]

Conceptual Synthesis Workflow:

Caption: A synthetic route to 4-Amino-3-fluorophenol.

Detailed Protocol: A patented method describes the synthesis starting from 4-nitrophenol. This involves catalytic hydrogenation to p-aminophenol, followed by sulfonation. A fluoro-substitution reaction is then carried out, and subsequent desulfonation yields the final product, 4-amino-3-fluorophenol.[7]

Safety and Handling

Both compounds are classified as irritants and require careful handling in a laboratory setting.

General Safety Precautions:

| Precaution | Details | Reference |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN 166). | [15][16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [8][16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, acids, and bases. | [1][8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [8][15] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [8][15] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [8][15] |

GHS Hazard Statements for 4-Amino-2,6-dichlorophenol:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Applications

These substituted phenols are valuable intermediates in various industries.

-

4-Amino-2,6-dichlorophenol is used as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[1][4] It is a known intermediate for the pesticide fluvalinate.[4]

-

4-Amino-3-fluorophenol is a key intermediate in the synthesis of the multi-kinase inhibitor drug Regorafenib, which is used in the treatment of certain cancers.[14][17] It is also used in the production of other pesticides and hair dyes.[7]

Conclusion

4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are important chemical entities with distinct structural features that dictate their chemical and physical properties. While they share a common aminophenol core, the nature and position of their halogen substituents lead to different applications, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of their molecular structure, synthesis, and handling is essential for their safe and effective use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 1H NMR spectrum [chemicalbook.com]

- 11. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]

- 12. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. tdcommons.org [tdcommons.org]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol

This technical guide provides a comprehensive overview of 4-Amino-2,6-dichloro-3-fluorophenol, a halogenated aminophenolic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a proposed synthetic route, and the known biological effects of a closely related analog, offering valuable insights for its potential applications and further research.

Chemical Identity and Nomenclature

The definitive IUPAC name for the compound with CAS number 118159-53-8 is This compound . This nomenclature is determined by assigning the carbon atom bearing the hydroxyl group as position 1 on the phenol ring. The substituents are then numbered to provide the lowest possible locants, resulting in the amino group at position 4, chloro groups at positions 2 and 6, and a fluoro group at position 3.

Synonyms:

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available computed and experimental data. For comparative purposes, a table with the properties of the well-characterized, non-fluorinated analog, 4-Amino-2,6-dichlorophenol, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118159-53-8 | [1] |

| Molecular Formula | C₆H₄Cl₂FNO | [1] |

| Molecular Weight | 196.01 g/mol | [1] |

| Exact Mass | 194.965397 Da | [1] |

| Density (Predicted) | 1.657 ± 0.06 g/cm³ (20 °C) | [2] |

| Solubility (Predicted) | 0.18 g/L (25 °C) | [2] |

| XLogP3 (Predicted) | 2.2 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Table 2: Physicochemical Properties of 4-Amino-2,6-dichlorophenol

| Property | Value | Source |

| CAS Number | 5930-28-9 | [3] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.01 g/mol | [3] |

| Melting Point | 167-170 °C | [4] |

| Form | Powder | [5] |

| XLogP3 | 2.4 | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could commence with the chlorination and nitration of a suitable fluorophenol precursor, followed by the reduction of the nitro group to an amine. An alternative approach, detailed below, involves the diazotization of a chlorinated fluoroaniline, followed by hydrolysis.

Methodological Considerations

-

Diazotization: The initial step would involve the conversion of the amino group of 2,6-dichloro-3-fluoroaniline to a diazonium salt using sodium nitrite in a strong acidic medium, typically at low temperatures to ensure the stability of the diazonium intermediate.

-

Hydrolysis: The diazonium salt can then be hydrolyzed to the corresponding phenol by heating in an aqueous solution.

-

Nitration: The subsequent introduction of a nitro group at the para position to the hydroxyl group would be achieved through nitration with a mixture of nitric and sulfuric acids.

-

Reduction: Finally, the nitro group would be reduced to the desired amino group. This can be accomplished through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing metals in an acidic medium (e.g., iron in hydrochloric acid).

It is important to note that this represents a theoretical pathway, and optimization of reaction conditions would be necessary to achieve a satisfactory yield and purity of the final product.

Biological Activity and Signaling Pathways

There is a significant lack of data regarding the biological activity and potential signaling pathway interactions of this compound. However, studies on the closely related compound, 4-Amino-2,6-dichlorophenol, provide some indication of its potential toxicological profile.

Known Toxicological Effects of 4-Amino-2,6-dichlorophenol

Research has indicated that 4-Amino-2,6-dichlorophenol, a putative metabolite of the fungicide intermediate 3,5-dichloroaniline, exhibits nephrotoxic and hepatotoxic properties in rats.[5] This toxicity is a critical consideration for any potential pharmaceutical application of its fluorinated analog.

The introduction of a fluorine atom in this compound could significantly alter its metabolic fate, biological activity, and toxicity profile. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties and metabolic stability. Therefore, dedicated toxicological and pharmacological studies are essential to characterize this specific compound.

Conclusion

This compound is a halogenated aromatic compound with potential applications in chemical synthesis and drug discovery. While there is a scarcity of detailed experimental data for this specific molecule, this guide provides a foundational understanding of its identity, properties, and a plausible synthetic approach. The known toxicity of its non-fluorinated analog underscores the necessity for thorough investigation into the biological effects of this compound. Further research is warranted to fully elucidate its chemical and biological characteristics, which will be crucial for any future development and application.

References

In-Depth Technical Safety Guide: 4-Amino-2,6-dichloro-3-fluorophenol

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2,6-dichloro-3-fluorophenol (CAS No. 1365663-79-9) was found in the public domain at the time of this writing. The following information is extrapolated from the safety data of two structurally similar compounds: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments and, if possible, direct testing.

This technical guide provides a comprehensive overview of the potential hazards, handling procedures, and safety precautions for this compound, based on available data for analogous compounds.

Physicochemical Properties

Quantitative data for the target compound is not available. The table below summarizes the known properties of the related compounds to provide an estimation.

| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol | This compound (Estimate) |

| CAS Number | 5930-28-9[1][2][3][4][5][6] | 399-95-1[7][8] | 1365663-79-9 |

| Molecular Formula | C₆H₅Cl₂NO[1][5][9] | C₆H₆FNO[8] | C₆H₄Cl₂FNO |

| Molecular Weight | 178.01 g/mol [1] | 127.12 g/mol [8] | ~212.0 g/mol |

| Appearance | Beige or slightly brown to pale reddish powder/granules[4][6][9] | Brown crystal[7] | Likely a solid at room temperature, possibly crystalline and light to brown in color. |

| Melting Point | 167-170 °C[9][10] | 218 °C (decomposes)[7] | Expected to be a high-melting solid. |

| Boiling Point | 303.6±42.0 °C (Predicted)[9][10] | 79 °C at 15 mmHg (lit.)[7] | Likely to have a high boiling point, may decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol; slightly soluble in hot water and alcohol; insoluble in cold water.[9] | No data available | Solubility is expected to be low in water and higher in organic solvents like methanol and ethanol. |

Hazard Identification and Classification

Based on the GHS classifications of the related compounds, this compound is anticipated to be a hazardous substance. The presence of chloro, fluoro, and amino groups on the phenol ring suggests potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.

Anticipated GHS Hazard Classification:

| Hazard Class | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol | This compound (Anticipated) |

| Acute Toxicity (Oral) | Not Classified | Category 4[7][8] | Potentially Harmful if Swallowed |

| Skin Corrosion/Irritation | Category 2[2][3] | No data available | Causes Skin Irritation |

| Serious Eye Damage/Irritation | Category 2[2][3] | No data available | Causes Serious Eye Irritation |

| Skin Sensitization | No data available | Category 1[7][8] | May Cause an Allergic Skin Reaction |

| Carcinogenicity | No data available | Category 1B[7][8] | Suspected of Causing Cancer |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[2][3] | No data available | May Cause Respiratory Irritation |

| Hazardous to the Aquatic Environment (Chronic) | No data available | Category 2[7][8] | Toxic to Aquatic Life with Long Lasting Effects |

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.[7][8][11]

Pictograms:

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, stringent safety protocols are mandatory when handling this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] Contaminated clothing should be removed and washed before reuse.[2][4]

-

Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]

3.3. First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[12]

3.4. Accidental Release Measures

-

Minor Spills: Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][11]

-

Major Spills: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways.[11]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows for handling this compound.

References

- 1. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 4-Amino-2,6-dichlorophenol - Safety Data Sheet [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Amino-2,6-dichlorophenol: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the available spectral data for 4-Amino-2,6-dichlorophenol. Please note that information regarding the requested 4-Amino-2,6-dichloro-3-fluorophenol was not available in the public domain at the time of this report. The following data pertains to the closely related and commercially available compound, 4-Amino-2,6-dichlorophenol.

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Amino-2,6-dichlorophenol. The presented data is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Summary of Spectral Data

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

Table 1: ¹H NMR Spectral Data of 4-Amino-2,6-dichlorophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | Data not available in search results | Amine Protons (NH₂) |

| Data not available in search results | Data not available in search results | Data not available in search results | Hydroxyl Proton (OH) |

Note: Specific peak assignments and coupling constants were not available in the provided search results. The table indicates the expected proton environments.

Table 2: ¹³C NMR Spectral Data of 4-Amino-2,6-dichlorophenol Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-NH₂ |

| Data not available in search results | C-Cl |

| Data not available in search results | C-OH |

| Data not available in search results | Aromatic C-H |

Note: The available data pertains to the hydrochloride salt of 4-Amino-2,6-dichlorophenol. Specific peak assignments were not detailed in the search results.

Table 3: IR Spectral Data of 4-Amino-2,6-dichlorophenol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | Broad | O-H Stretch (Phenolic) |

| Data not available in search results | Medium-Strong | N-H Stretch (Amine) |

| Data not available in search results | Strong | C-Cl Stretch |

| Data not available in search results | Medium | Aromatic C=C Bending |

Note: Specific peak positions and intensities were not provided in a quantitative format in the search results. The table reflects the expected characteristic absorption bands.

Table 4: Mass Spectrometry Data of 4-Amino-2,6-dichlorophenol

| m/z | Relative Intensity (%) | Assignment |

| 177 | Data not available | [M]⁺ (Molecular Ion) |

| 179 | Data not available | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |

| 181 | Data not available | [M+4]⁺ (Isotopic peak due to two ³⁷Cl) |

Note: The mass spectrum is characterized by the isotopic pattern of two chlorine atoms. The molecular weight of 4-Amino-2,6-dichlorophenol is 178.02 g/mol . The mass spectrum available from the NIST WebBook is from electron ionization (EI).[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data were not available in the provided search results. However, some general information can be inferred:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference, commonly tetramethylsilane (TMS).

-

IR Spectroscopy: Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed as a nujol mull. The spectrum represents the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The data from the NIST/EPA Gas-Phase Infrared Database was obtained using a gas-phase IR instrument.[1]

-

Mass Spectrometry: The mass spectrum data was obtained via electron ionization (EI) mass spectrometry, as indicated by the NIST Chemistry WebBook.[1] In this technique, the sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation of the molecule. The resulting charged fragments are then separated and detected based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like 4-Amino-2,6-dichlorophenol.

Caption: Workflow for the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

This guide provides a summary of the currently available spectral data for 4-Amino-2,6-dichlorophenol. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectral data under well-defined experimental conditions.

References

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2,6-dichloro-3-fluorophenol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available quantitative solubility data for 4-Amino-2,6-dichloro-3-fluorophenol is limited. This guide provides a comprehensive overview based on the solubility of structurally similar compounds and established methodologies for solubility determination.

Executive Summary

This technical guide outlines the expected solubility profile of this compound by examining the known solubility of its structural analogs. Due to the absence of specific experimental data for the target compound, this document provides a framework for researchers to infer its solubility characteristics and offers a detailed experimental protocol for its empirical determination. The influence of the compound's key functional groups on its solubility is also discussed.

Inferred Solubility Profile from Structural Analogs

The solubility of this compound can be inferred by analyzing the properties of its parent and substituted phenol structures. The presence of an amino group and a hydroxyl group suggests potential for hydrogen bonding, which would enhance solubility in polar solvents. Conversely, the halogen substituents (dichloro and fluoro) increase the molecule's lipophilicity, likely favoring solubility in non-polar organic solvents.

A summary of the qualitative solubility data for two key structural analogs is presented below to guide expectations for the target compound.

| Compound | CAS Number | Molecular Formula | Qualitative Solubility Profile |

| 4-Amino-2,6-dichlorophenol | 5930-28-9 | C₆H₅Cl₂NO | Insoluble in cold water; slightly soluble in hot water. Soluble in methanol, ethanol, ether, benzene, and toluene.[1][2][3][4][5] |

| 4-Amino-3-fluorophenol | 399-95-1 | C₆H₆FNO | Insoluble in water; soluble in benzene and methanol.[6][7] |

Based on these analogs, this compound is predicted to have low solubility in water and good solubility in polar organic solvents like methanol and ethanol, as well as non-polar aromatic solvents such as benzene and toluene. The additional fluorine atom compared to 4-Amino-2,6-dichlorophenol is expected to further increase its lipophilicity.

Theoretical Influence of Functional Groups on Solubility

The solubility of this compound is a composite of the contributions from its phenol backbone and its various substituents. The following diagram illustrates the expected influence of each component on the molecule's solubility in different solvent types.

Caption: Influence of functional groups on solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

4.1. Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, toluene)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance (using a spectrophotometer) or the peak area (using HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Shake-Flask solubility determination workflow.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]

- 4. 4-Amino-2,6-dichlorophenol CAS#: 5930-28-9 [m.chemicalbook.com]

- 5. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 4-Amino-3-fluorophenol [srdpharma.com]

- 8. enamine.net [enamine.net]

- 9. pubcompare.ai [pubcompare.ai]

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 4-Amino-2,6-dichloro-3-fluorophenol

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2,6-dichloro-3-fluorophenol is a sparsely documented halogenated aromatic compound. This guide posits its potential as a versatile building block in synthetic chemistry, drawing inferences from the well-established applications of its structural analogs: 4-amino-3-fluorophenol and 2,6-dichlorophenol. By examining the roles of these precursors in medicinal chemistry, agrochemical development, and materials science, we delineate a roadmap for the potential research applications of this novel molecule. This document serves as a foundational resource for researchers seeking to explore the synthetic utility and potential bioactivity of this compound.

Introduction: A Molecule of Untapped Potential

While direct research on this compound is limited, its unique trifunctionalized aromatic scaffold presents a compelling case for its investigation as a key synthetic intermediate. The strategic placement of amino, hydroxyl, chloro, and fluoro substituents offers multiple avenues for chemical modification, suggesting its potential to generate diverse molecular libraries with novel biological and material properties. This guide will explore these prospective applications by dissecting the known contributions of its core structural components.

Physicochemical Properties (Predicted)

A comprehensive experimental characterization of this compound is yet to be published. However, based on its constituent functional groups, we can anticipate the following properties:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₄Cl₂FNO |

| Molecular Weight | 196.01 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) |

| pKa (Phenolic OH) | Expected to be lower (more acidic) than phenol due to electron-withdrawing halogens |

| pKa (Anilinic NH₂) | Expected to be lower (less basic) than aniline due to electron-withdrawing halogens |

Potential Research Applications in Medicinal Chemistry

The structural motifs within this compound are present in numerous bioactive compounds. This suggests a strong potential for its use in the development of novel therapeutics.

Kinase Inhibitors for Oncology

The 4-amino-3-fluorophenol moiety is a key intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor. This indicates that derivatives of this compound could be explored as scaffolds for new kinase inhibitors targeting angiogenic and oncogenic pathways.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of key oncogenic kinases by a 4-ADCFP derivative.

Anti-inflammatory Agents

The 2,6-dichlorophenol substructure is a component of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This suggests that this compound could serve as a precursor for novel anti-inflammatory agents, potentially with modified selectivity or potency.

Antimicrobial and Antidiabetic Compounds

Derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial and antidiabetic activities.[1] The introduction of dichloro and fluoro substituents in this compound could modulate these biological activities, leading to the discovery of new therapeutic agents.

Potential Research Applications in Agrochemicals

Both 4-amino-3-fluorophenol and 2,6-dichlorophenol are utilized in the synthesis of various agrochemicals.[2][3]

Herbicides, Insecticides, and Fungicides

4-Amino-3-fluorophenol is an intermediate for fluorinated insecticides and herbicides.[4] Similarly, 2,6-dichlorophenol is a building block for insecticides and fungicides.[3] The combination of these structural features in this compound makes it a promising starting material for the development of new-generation pesticides with potentially enhanced efficacy and novel modes of action.

Potential Research Applications in Materials Science

The unique electronic and structural properties imparted by halogenation suggest potential applications in materials science.

Specialty Polymers and Dyes

2,6-Dichlorophenol is used in the production of dyes and specialty chemicals.[3] The amino and hydroxyl groups of this compound provide reactive handles for polymerization and for incorporation into dye structures. The presence of fluorine could also impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.

Experimental Protocols: Synthetic Strategies

The following are proposed experimental protocols for the modification of this compound, based on established methodologies for its structural analogs.

N-Acylation of the Amino Group

This protocol describes a general method for the acylation of the amino group, a common step in the synthesis of bioactive molecules.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., EDC/HOBt for carboxylic acids)

-

Base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1-1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise. If using a carboxylic acid, add the coupling agents and the acid at this stage.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Synthetic Workflow

Caption: A generalized workflow for the chemical modification of 4-ADCFP.

O-Alkylation/Arylation of the Phenolic Group

This protocol outlines a general procedure for the modification of the hydroxyl group.

Materials:

-

This compound

-

Alkyl or aryl halide

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, dimethylformamide)

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl or aryl halide (1.1-1.5 equivalents).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for 4-48 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Conclusion and Future Outlook

This compound stands as a promising yet underexplored molecule with significant potential across multiple scientific disciplines. Its unique substitution pattern offers a rich platform for the synthesis of novel compounds with tailored properties. Based on the established applications of its structural analogs, this compound is a prime candidate for investigation in the development of new pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols outlined in this guide provide a starting point for the chemical exploration of this versatile building block. It is our hope that this prospective analysis will catalyze further research into the synthesis and applications of this compound, ultimately unlocking its full scientific and commercial potential.

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol as a Chemical Intermediate

Note to the Reader: This technical guide focuses on the chemical intermediate 4-Amino-2,6-dichlorophenol. The originally requested topic, 4-Amino-2,6-dichloro-3-fluorophenol, did not yield sufficient public data to compile a comprehensive guide. Given its structural similarity, this document provides an in-depth overview of 4-Amino-2,6-dichlorophenol, a compound with significant industrial applications.

This guide is intended for researchers, scientists, and professionals in drug development and other chemical industries. It covers the chemical properties, synthesis, applications, and safety information for 4-Amino-2,6-dichlorophenol, presenting data in a clear and accessible format.

Chemical and Physical Properties

4-Amino-2,6-dichlorophenol is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [2][3] |

| Molecular Weight | 178.01 g/mol | [3] |

| CAS Number | 5930-28-9 | [1][3] |

| Appearance | White to off-white, beige, or slightly brown crystalline powder | [1][2] |

| Melting Point | 167-170 °C | [2][4] |

| Boiling Point (Predicted) | 303.6 ± 42.0 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, ether, and hot water. | [1][2] |

| Purity | Typically ≥98.0% or ≥99.0% | [5][6] |

Synthesis of 4-Amino-2,6-dichlorophenol

The synthesis of 4-Amino-2,6-dichlorophenol is a multi-step process that can be achieved through various routes. A common method involves the nitration of 2,6-dichlorophenol, followed by the reduction of the resulting nitro compound.[7] Another documented approach begins with p-nitroaniline, which undergoes chlorination, diazo hydrolysis, and then hydrogenation.[8]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway starting from 2,6-dichlorophenol.

Caption: Synthesis pathway of 4-Amino-2,6-dichlorophenol.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 4-Amino-2,6-dichlorophenol, adapted from documented methods.[7]

Method 1: Synthesis from 2,6-Dichlorophenol

This two-step method involves the nitration of 2,6-dichlorophenol followed by a reduction.[7]

Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol

-

Reaction Setup: To a 250 mL four-port flask, add 100 mL of carbon tetrachloride and start stirring.

-

Addition of Reactants: Add 1 mL of a nitrification catalyst (X-C1) and slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

-

Nitration: Once the 2,6-dichlorophenol is fully dissolved, maintain the temperature at approximately 35°C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.

-

Reaction Completion and Isolation: After the addition is complete, heat the mixture at 35°C for 2 hours. Cool to room temperature, filter the solid, and dry the cake to obtain 2,6-dichloro-4-nitrophenol. The resulting product is a light yellow solid with a melting point of 124-126°C and a purity of 99.5% by liquid chromatography.[7]

Step 2: Synthesis of 4-Amino-2,6-dichlorophenol

-

Reaction Setup: In a 250 mL four-sided bottle, add 100 mL of alcohol and start stirring.

-

Addition of Reactants: Add 31.2 g (0.15 mol) of the 2,6-dichloro-4-nitrophenol produced in Step 1, along with 1.5 g of a reduction catalyst (H-C2).

-

Reduction: Heat the mixture to 75°C and stir for 1 hour. Then, add 14.3 g (0.23 mol) of 80% hydrazine hydrate dropwise.

-

Reaction Completion and Isolation: After the addition, reflux the mixture for 3 hours. Perform a hot filtration to separate the catalyst (which can be reused). The filtrate and washing solution are combined, and the alcohol is removed by distillation. Cool the remaining solution to room temperature, filter the resulting solid, and dry to yield 4-Amino-2,6-dichlorophenol. The product is a gray-white solid with a melting point of 167-170°C and a purity of 99.2% by liquid chromatography.[7]

Applications as a Chemical Intermediate

4-Amino-2,6-dichlorophenol is a valuable intermediate in the synthesis of a wide range of chemical products due to its reactive amino and hydroxyl groups, as well as its halogenated aromatic structure.[9][10]

-

Agrochemicals: It is a crucial building block in the production of pesticides.[10] Notably, it serves as a key intermediate in the synthesis of Hexaflumuron, a widely used insect growth regulator.[5][11] It is also used in the synthesis of other herbicides, fungicides, and insecticides.[9][10]

-

Pharmaceuticals: This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).[10] It is particularly useful in the development of antimicrobial, anti-inflammatory, and analgesic drugs.[9][12]

-

Dyes and Pigments: 4-Amino-2,6-dichlorophenol is an important intermediate in the manufacturing of dyes and pigments, including azo dyes, which are used in textiles, inks, and plastics.[10][12]

-

Other Industrial Applications: Its applications extend to polymer and resin chemistry, where it can be incorporated to enhance thermal and chemical resistance.[9] It is also used in biochemical research for enzyme inhibition studies and in analytical chemistry as a reagent.[9][12]

Safety and Handling

4-Amino-2,6-dichlorophenol is considered a hazardous chemical and requires careful handling. The safety information is summarized in the table below based on its Safety Data Sheet (SDS).[13][14]

| Hazard Category | GHS Classification and Precautionary Statements |

| Health Hazards | Signal Word: WarningHazard Statements: H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]May be harmful if absorbed through the skin or swallowed.[14] |

| First Aid Measures | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[14]Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14]Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14]Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use a dust mask (type N95 or equivalent).[13][15] |

| Handling and Storage | Handle in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[1][14] |

| Fire and Explosion Hazards | Not considered a significant fire risk, but containers may burn. During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride gas may be generated.[13][14] |

Spectral Data

Spectral data for 4-Amino-2,6-dichlorophenol is available in various databases. This includes:

-

¹H NMR and ¹³C NMR Spectra: Available from sources such as ChemicalBook and PubChem.[3][16]

-

IR Spectrum: The NIST WebBook provides the infrared spectrum for this compound.[17]

-

Mass Spectrum: Mass spectrometry data (electron ionization) is also available.[17]

This information is crucial for the structural elucidation and quality control of the compound in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. bjcop.in [bjcop.in]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]

- 17. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]

The Halogen Advantage: An In-depth Technical Guide to the Biological Activity of Halogenated Aminophenols

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the molecular structure of aminophenols can profoundly influence their biological activity, opening new avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of halogenated aminophenols, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

Halogenated aminophenols have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The presence of halogens often enhances the antimicrobial potency compared to the parent aminophenol structure.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The table below summarizes the MIC values for several halogenated aminophenol derivatives against various microbial strains.

| Compound | Halogen Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | Iodo | Staphylococcus aureus | 5 | [1] |

| Halogenated Pyrrolopyrimidine | Bromo | Staphylococcus aureus | 8 | [2] |

| Halogenated Pyrrolopyrimidine | Iodo | Staphylococcus aureus | 8 | [2] |

Note: The activity of these compounds is influenced by the type and position of the halogen substituent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a halogenated aminophenol that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (halogenated aminophenol)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

-

Sterile pipettes and other laboratory equipment

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.[3]

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in the growth medium directly in the wells of a 96-well microtiter plate.[4]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[5]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the optical density using a plate reader.

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol in Medicinal Chemistry

A comprehensive review of the current scientific knowledge reveals that 4-Amino-2,6-dichloro-3-fluorophenol is a sparsely documented chemical entity, primarily identified as a metabolite of the insecticide teflubenzuron. While its existence is confirmed through metabolic studies and its availability from chemical suppliers, there is a significant lack of in-depth research into its synthesis, direct medicinal chemistry applications, and specific biological activities.

This technical guide synthesizes the limited available information on this compound and provides context based on related, more thoroughly investigated aminophenol derivatives. The content is structured to address the core requirements of researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identity and Properties

This compound is a halogenated aromatic amine. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 118159-53-8 |

| Molecular Formula | C₆H₄Cl₂FNO |

| Molecular Weight | 196.01 g/mol |

| Appearance | Not widely reported; likely a solid at room temperature |

Synthesis and Formation

Currently, there are no published, dedicated synthetic routes for the laboratory preparation of this compound. The primary context in which its formation is described is through the biotransformation of the insecticide teflubenzuron.

Metabolic Formation from Teflubenzuron

Studies on the metabolism of teflubenzuron in rats have identified this compound as a urinary metabolite.[1][2] The metabolic pathway involves the hydrolytic cleavage of the urea bridge of the parent compound. This process liberates the aniline and benzoate derivatives. The aniline moiety undergoes further phase I and phase II metabolism, leading to the formation of this compound and its subsequent sulfated and glucuronidated conjugates.[1][2]

The diagram below illustrates the metabolic pathway leading to the formation of this compound from teflubenzuron.

Caption: Metabolic formation of this compound.

Medicinal Chemistry Applications and Biological Activity

There is a notable absence of published research detailing the use of this compound as a scaffold or intermediate in medicinal chemistry. While aminophenol derivatives, in general, are recognized as privileged structures in drug discovery, the specific biological activities of this particular fluorinated and chlorinated analog remain uncharacterized.

The parent compound from which it is derived, teflubenzuron, acts as a chitin synthesis inhibitor in insects.[1] However, there is no evidence to suggest that this compound retains this mechanism of action or possesses any other significant pharmacological activity.

The lack of data prevents the compilation of a quantitative summary of biological activities (e.g., IC₅₀, Kᵢ values).

Experimental Protocols

Due to the limited research on this compound, detailed experimental protocols for its synthesis or for specific biological assays are not available in the public domain. The analytical methods mentioned in the context of teflubenzuron metabolism studies primarily focus on the detection and quantification of the parent drug and its various metabolites, including this compound, using techniques like ¹⁹F-NMR and mass spectrometry.[1]

Future Perspectives and Knowledge Gaps

The current body of scientific literature presents a significant opportunity for original research into the chemical and biological properties of this compound. Key areas for future investigation include:

-

Development of a de novo synthetic route: A robust and scalable synthesis would be the first critical step to enable further research.

-